molecular formula C17H16BrN3O3S B2472258 Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-41-3

Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2472258
CAS RN: 537045-41-3
M. Wt: 422.3
InChI Key: MZHPKHISZVPKJM-UHFFFAOYSA-N
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Description

“Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound can be synthesized via a Biginelli-reaction, a three-component, one-pot reaction between a substituted aldehyde, ethyl acetoacetate, and urea in ethanol in the presence of HCl as a catalyst . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was found to undergo a series of reactions involving the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water (0.42 g/L) .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds, such as thiazolopyrimidines, have been found to exhibit high inhibitory activity against the replication process of tumor cells . Therefore, it’s plausible that this compound may also target similar biochemical processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other thiazolopyrimidines , it can be hypothesized that it may interact with its targets by binding to active sites, thereby inhibiting their function.

Pharmacokinetics

It’s noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

Given its potential antitumor activity , it can be hypothesized that the compound may induce cell cycle arrest or apoptosis in tumor cells, thereby inhibiting their growth and proliferation.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The compound has potential to be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 .

properties

IUPAC Name

methyl 5-(3-bromophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-8-11(16(23)24-2)12(9-5-4-6-10(18)7-9)13-14(19-8)20-17(25-3)21-15(13)22/h4-7,12H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHPKHISZVPKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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